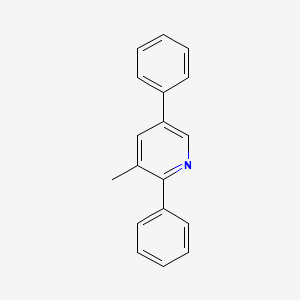![molecular formula C16H15ClO B14368357 2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol CAS No. 93900-53-9](/img/structure/B14368357.png)
2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorophenyl group attached to a prop-2-enyl chain, which is further connected to a methylphenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with acetone in the presence of a base to form 3-chlorophenylpropan-2-one. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with 4-methylphenol in the presence of a Lewis acid catalyst such as aluminum chloride to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and purification techniques such as distillation and recrystallization are crucial in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chlorophenyl group may interact with hydrophobic regions of proteins or cell membranes, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol can be compared with other similar compounds, such as:
2-[1-(4-Chlorophenyl)prop-2-enyl]-4-methylphenol: Similar structure but with the chlorine atom in a different position.
2-[1-(3-Bromophenyl)prop-2-enyl]-4-methylphenol: Bromine atom instead of chlorine.
2-[1-(3-Chlorophenyl)prop-2-enyl]-4-ethylphenol: Ethyl group instead of methyl.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their structures.
Eigenschaften
CAS-Nummer |
93900-53-9 |
|---|---|
Molekularformel |
C16H15ClO |
Molekulargewicht |
258.74 g/mol |
IUPAC-Name |
2-[1-(3-chlorophenyl)prop-2-enyl]-4-methylphenol |
InChI |
InChI=1S/C16H15ClO/c1-3-14(12-5-4-6-13(17)10-12)15-9-11(2)7-8-16(15)18/h3-10,14,18H,1H2,2H3 |
InChI-Schlüssel |
ZIAVXJLPZPQKGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C(C=C)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


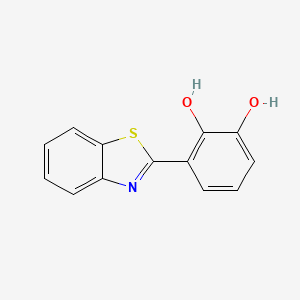
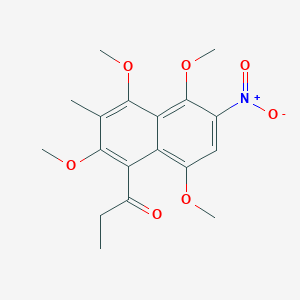
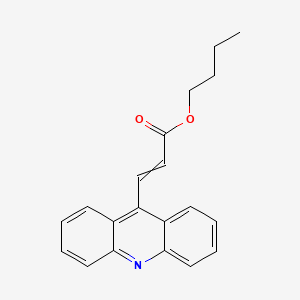
![[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate](/img/structure/B14368286.png)
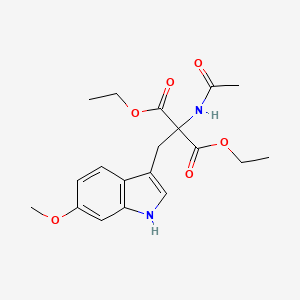

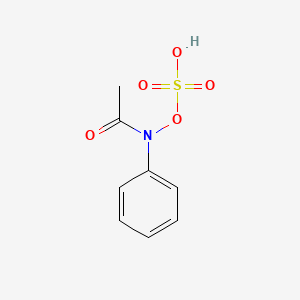
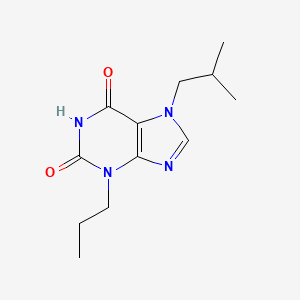
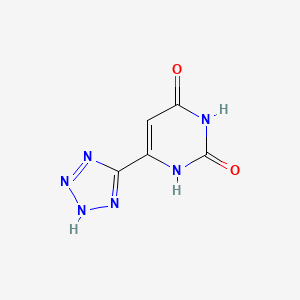
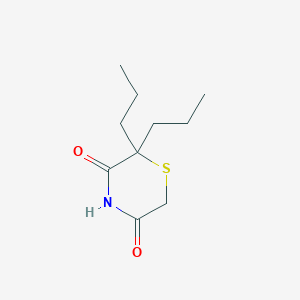
![2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14368338.png)
